molecular formula C14H14ClNO2 B6281910 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1293162-36-3

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

Cat. No. B6281910
CAS RN: 1293162-36-3
M. Wt: 263.7
InChI Key:
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Description

Typically, compounds like this are part of the larger family of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves techniques like nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon of a polar bond, such as a carbon–halogen bond .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They are often used as catalysts and solvents in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure, the presence of functional groups, and the nature of the substituents attached to the pyridine ring .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the nature of its functional groups. For instance, pyridine derivatives can act as ligands in coordination chemistry, forming complexes with metal ions .

Safety and Hazards

Like all chemicals, pyridine derivatives should be handled with care. They can pose risks to health and safety, depending on factors like their physical and chemical properties, toxicity, and reactivity .

Future Directions

The study of pyridine derivatives is a vibrant field of research in organic chemistry, with potential applications in areas like medicinal chemistry, materials science, and catalysis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine involves the reaction of 2-(4-methoxyphenyl)pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-(4-methoxyphenyl)pyridine", "chloromethyl methyl ether", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2-(4-methoxyphenyl)pyridine in anhydrous dichloromethane.", "Step 2: Add chloromethyl methyl ether to the reaction mixture.", "Step 3: Add a Lewis acid catalyst, such as aluminum chloride, to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction with water and extract the product with dichloromethane.", "Step 6: Purify the product by column chromatography to obtain 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine." ] }

CAS RN

1293162-36-3

Product Name

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

Molecular Formula

C14H14ClNO2

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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